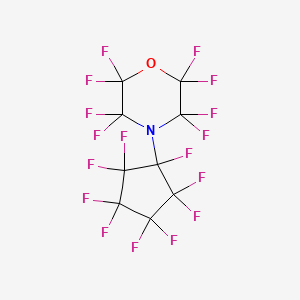
2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine: is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is part of a broader class of perfluorinated morpholines, known for their stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine typically involves the reaction of perfluorinated cyclopentyl compounds with morpholine derivatives. The reaction conditions often require the use of strong bases and high temperatures to facilitate the substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of specialized fluorination agents and catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, although the presence of multiple fluorine atoms makes it highly resistant to oxidative degradation.
Reduction: Reduction reactions are less common due to the stability of the fluorinated structure.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, where less steric hindrance is present.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, strong bases.
Major Products: The major products of these reactions often retain the fluorinated structure, with modifications occurring primarily at the morpholine ring or the cyclopentyl group.
Scientific Research Applications
Chemistry: In chemistry, 2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine is used as a reagent in the synthesis of other fluorinated compounds. Its stability and reactivity make it valuable in the development of new materials and catalysts.
Biology: The compound’s resistance to degradation makes it useful in biological studies where long-term stability is required. It can be used as a probe or marker in various biological assays.
Medicine: In medicine, this compound is explored for its potential use in drug delivery systems. Its unique properties allow for the development of novel therapeutic agents with enhanced stability and bioavailability.
Industry: Industrially, this compound is used in the production of high-performance coatings and lubricants. Its chemical resistance and low surface energy make it ideal for applications in harsh environments.
Mechanism of Action
The mechanism of action of 2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine involves its interaction with molecular targets through fluorine bonding. The presence of multiple fluorine atoms enhances its binding affinity to specific proteins and enzymes, potentially altering their activity. The pathways involved may include inhibition of enzymatic activity or modulation of receptor functions.
Comparison with Similar Compounds
- 2,2,3,3,5,5,6,6-Octafluoro-4-(heptafluoropropyl)morpholine
- 2,2,3,3,5,5,6,6-Octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)morpholine
Comparison: Compared to similar compounds, 2,2,3,3,5,5,6,6-Octafluoro-4-(nonafluorocyclopentyl)morpholine exhibits enhanced stability and resistance to degradation. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
94718-25-9 |
|---|---|
Molecular Formula |
C9F17NO |
Molecular Weight |
461.07 g/mol |
IUPAC Name |
2,2,3,3,5,5,6,6-octafluoro-4-(1,2,2,3,3,4,4,5,5-nonafluorocyclopentyl)morpholine |
InChI |
InChI=1S/C9F17NO/c10-1(11)2(12,13)4(16,17)5(18,3(1,14)15)27-6(19,20)8(23,24)28-9(25,26)7(27,21)22 |
InChI Key |
DBPOMYFTYONHGA-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(N2C(C(OC(C2(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















